2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide

Catalog No.
S14058343
CAS No.
M.F
C9H16N4O
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide

Product Name

2-(4-Amino-1h-pyrazol-1-yl)-N,N-diethylacetamide

IUPAC Name

2-(4-aminopyrazol-1-yl)-N,N-diethylacetamide

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C9H16N4O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7,10H2,1-2H3

InChI Key

CXXSEEDEWHXBMK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C=N1)N

2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide is an organic compound characterized by its unique structure that includes a pyrazole ring and an acetamide group. The chemical formula for this compound is C9H14N4OC_9H_{14}N_4O, and it has a molecular weight of approximately 182.23 g/mol. The presence of the amino group attached to the pyrazole ring enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.

Due to its functional groups:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide has been explored in various studies. Compounds with similar structures have shown promise as potential inhibitors in several biological pathways, including anti-inflammatory and anticancer activities. For instance, pyrazole derivatives are known to interact with various enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide can be achieved through several methods:

  • Formation of the Pyrazole Ring: This can be accomplished by reacting hydrazine with appropriate carbonyl compounds under acidic or basic conditions.
  • Acylation: The acetamide moiety is introduced through acylation of the pyrazole intermediate using N,N-diethylacetamide and a suitable activating agent like acetic anhydride or a carbodiimide.
  • Purification: The final product is typically purified using recrystallization or chromatography techniques to achieve high purity.

The applications of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide are diverse:

  • Pharmaceuticals: It serves as a potential lead compound for developing new drugs targeting various diseases.
  • Agriculture: Its derivatives may be utilized as agrochemicals for pest control due to their biological activity.
  • Research: Used in biochemical studies to understand enzyme mechanisms and receptor interactions.

Interaction studies involving 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide have focused on its binding affinity with various biological targets. Similar compounds have been evaluated for their ability to modulate receptor activity, particularly in the context of allosteric modulation and enzyme inhibition. These studies are crucial for understanding the therapeutic potential of this compound and its derivatives.

Several compounds share structural similarities with 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide. Here is a comparison highlighting their uniqueness:

Compound NameStructureKey FeaturesBiological Activity
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-diethylacetamideContains additional methyl groups on the pyrazole ringIncreased lipophilicityPotential anti-inflammatory properties
2-(4-Iodo-1H-pyrazol-1-yl)-N,N-diethylacetamideIodine substitution on the pyrazole ringEnhanced reactivity due to halogenInvestigated for antimicrobial activity
2-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-N,N-diethylacetamideContains trifluoromethyl groupUnique electronic propertiesExplored for agrochemical applications

The uniqueness of 2-(4-Amino-1H-pyrazol-1-yl)-N,N-diethylacetamide lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. This makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.13241115 g/mol

Monoisotopic Mass

196.13241115 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types